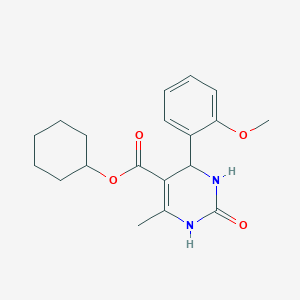

Cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters . This compound belongs to a class of molecules with diverse pharmacological applications, including antitumor, antimicrobial, and enzyme inhibitory activities. Its structure features:

Properties

IUPAC Name |

cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-12-16(18(22)25-13-8-4-3-5-9-13)17(21-19(23)20-12)14-10-6-7-11-15(14)24-2/h6-7,10-11,13,17H,3-5,8-9H2,1-2H3,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIXKVOAOBAKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O4, with a molecular weight of 344.4 g/mol. The structure includes a cyclohexyl group, a methoxyphenyl group, and a tetrahydropyrimidine core that contributes to its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4 |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 299965-89-2 |

Pharmacological Effects

Research indicates that tetrahydropyrimidines exhibit various pharmacological properties including:

- Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidine possess significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Certain compounds in this class have been noted to inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.

- Anticancer Potential : Some tetrahydropyrimidine derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in disease processes. For instance, they can inhibit lipoxygenases (ALOX15), which are implicated in inflammation and cancer progression .

- Receptor Modulation : Tetrahydropyrimidines can interact with G protein-coupled receptors (GPCRs), modulating signaling pathways that control cell proliferation and apoptosis .

- Oxidative Stress Reduction : Some studies suggest that these compounds may help reduce oxidative stress by scavenging free radicals or enhancing antioxidant defenses.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to be promising for further development as an anticancer agent.

Table 2: Biological Activity Summary

Scientific Research Applications

Key Features

The compound features a cyclohexyl group and a methoxyphenyl group attached to a tetrahydropyrimidine ring. These structural elements contribute to its unique chemical properties and biological activities.

Medicinal Chemistry

Cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is being investigated for its therapeutic potential in treating various diseases. Its applications include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. Research indicates its effectiveness in inhibiting bacterial growth and could be developed into new antibiotics .

- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest it may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell growth and survival .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as:

- Substitution Reactions : The methoxy group can be replaced with other functional groups to create derivatives with enhanced properties .

- Oxidation and Reduction Reactions : The compound can be oxidized or reduced to yield different chemical species useful in further synthetic applications .

Biological Studies

The compound is also being explored for its interactions at the molecular level:

- Mechanism of Action : Research indicates that it may interact with specific enzymes or receptors involved in oxidative stress pathways, potentially reducing cellular damage associated with various diseases .

Case Study 1: Anticancer Activity

A study published in Molecules investigated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the modulation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

In another research article from Pharmaceuticals, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent antimicrobial activity comparable to existing antibiotics, suggesting its potential as a lead compound for drug development .

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

*LogP calculated using ChemDraw (estimated).

†Predicted based on cyclohexyl vs. methyl ester analogs.

Antitumor Activity

- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM (IC₅₀ = 15.7 µM) shows moderate cytotoxicity against cancer cell lines, attributed to bromine’s electron-withdrawing effects enhancing target binding .

- Fatty acid esters (e.g., compound 10h ) demonstrate improved antitumor activity due to enhanced cellular uptake via lipid-mediated transport .

Antioxidant Activity

- Furan-substituted DHPMs (e.g., ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-DHPM) exhibit radical scavenging activity (IC₅₀ = 0.6 mg/mL), outperforming phenolic analogs .

Antibacterial Activity

- Methyl 4-(4-cyanophenyl)-6-methyl-2-oxo-DHPM displays moderate antibacterial activity, likely due to the cyanophenyl group’s polarity facilitating interactions with bacterial enzymes .

Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction, involving a β-keto ester, aldehyde, and urea, forms the cornerstone of this compound’s synthesis. Adaptations to the classical protocol enable the incorporation of the cyclohexyl ester and 2-methoxyphenyl groups.

Standard Reaction Conditions

A mixture of cyclohexyl acetoacetate (1.0 mmol), 2-methoxybenzaldehyde (1.0 mmol), and urea (1.2 mmol) is refluxed in ethanol (15 mL) with concentrated HCl (0.1 mmol) for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized to yield the target compound (65–72% yield).

Mechanism :

Catalytic Variations

DABCO-Catalyzed Synthesis

Replacing HCl with 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol) in ethanol under reflux reduces reaction time to 4–5 hours with comparable yields (68–70%). DABCO’s mild basicity facilitates proton shuffling without side reactions, enhancing selectivity.

Sulfated Polyborate Catalysis

A green alternative employs sulfated polyborate (10 mol%) under solvent-free conditions at 80°C. This method achieves 85% yield in 40 minutes, attributed to the catalyst’s strong Brønsted acidity and thermal stability.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Irradiating the reaction mixture (cyclohexyl acetoacetate, 2-methoxybenzaldehyde, urea, and HCl) in a microwave at 300 W for 5–10 minutes accelerates the reaction, yielding 88–92% product. Microwave irradiation enhances molecular collisions, reducing energy barriers and side products.

Structural Confirmation and Characterization

Spectroscopic Analysis

Comparative Analysis of Methods

| Method | Catalyst | Time | Yield | Advantages |

|---|---|---|---|---|

| Conventional | HCl | 6–8 h | 65–72% | Low cost, high reproducibility |

| DABCO | 1,4-diazabicyclo[2.2.2]octane | 4–5 h | 68–70% | Milder conditions, reduced side reactions |

| Sulfated Polyborate | Sulfated polyborate | 40 min | 85% | Solvent-free, high efficiency |

| Microwave | HCl | 5–10 min | 88–92% | Ultra-fast, energy-efficient |

| Mechanochemical | None | 15–20 min | 80–85% | Zero solvent waste, simple setup |

Challenges and Optimization Strategies

- Ester Group Compatibility : Cyclohexyl acetoacetate’s bulkiness may slow reaction kinetics compared to ethyl analogs. Increasing catalyst loading (e.g., 15 mol% sulfated polyborate) improves conversion.

- Byproduct Formation : Urea decomposition at high temperatures generates ammonium salts. Using thiourea or guanidine hydrochloride substitutes mitigates this issue but yields 2-thiooxo or 2-imino derivatives.

Q & A

Q. What are the standard synthetic routes for preparing tetrahydropyrimidine derivatives like Cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Condensation of substituted aldehydes (e.g., 2-methoxybenzaldehyde) with β-keto esters (e.g., methyl/ethyl acetoacetate) under basic conditions to form chalcone intermediates.

- Step 2 : Cyclization with urea or thiourea in acidic media (e.g., HCl/glacial acetic acid) to form the tetrahydropyrimidine core .

- Step 3 : Esterification or transesterification to introduce the cyclohexyl ester group. Optimize solvent choice (e.g., DCM for polar intermediates) and temperature (60–80°C) to prevent decomposition .

- Key Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| 1 | KOH/EtOH, RT | 70–85% |

| 2 | HCl/AcOH, reflux | 60–75% |

| 3 | Cyclohexanol, DCC | 50–65% |

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration and confirm ring puckering (flattened boat conformation observed in analogs; C5 deviation ≈ 0.22 Å from plane ).

- NMR : Assign peaks using H and C spectra; aromatic protons (δ 6.8–7.2 ppm) and ester carbonyl (δ 165–170 ppm) are diagnostic .

- HPLC : Assess purity (>95% using C18 columns, acetonitrile/water gradient) .

Q. What preliminary biological activities are reported for tetrahydropyrimidine analogs?

- Methodological Answer :

- Enzyme inhibition : Screen against thymidine phosphorylase (IC values: 5–443 µM depending on substituents; fluorophenyl derivatives show higher activity ).

- Antimicrobial assays : Use microdilution methods (MIC: 32–128 µg/mL against S. aureus and E. coli ).

- Data Table :

| Substituent | Thymidine Phosphorylase IC (µM) |

|---|---|

| 4-Chlorophenyl | 5.3 |

| 4-Bromophenyl | 15.7 |

| 4-Hydroxy-3,5-dimethoxy | 322.6 |

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in tetrahydropyrimidines?

- Methodological Answer :

- Use SHELXL for refinement: Analyze hydrogen-bonding networks (e.g., C–H···O interactions forming chains along the c-axis ).

- Assess dihedral angles between aromatic rings (e.g., 80.94° between thiazolopyrimidine and benzene rings ).

- Address disorder in crystal packing via riding models for H-atoms (U = 1.2–1.5U) .

Q. How to address contradictions in biological activity data across analogs?

- Methodological Answer :

- Purity validation : Re-examine HPLC traces; impurities >5% can skew IC values .

- Substituent effects : Compare electron-withdrawing (e.g., -CF) vs. donating (-OCH) groups (4-CF phenyl: IC = 36 µM vs. 4-OCH: 72 µM ).

- Replicate assays : Use orthogonal methods (e.g., fluorescence vs. UV-Vis for enzyme kinetics) .

Q. What strategies optimize regioselectivity in tetrahydropyrimidine functionalization?

- Methodological Answer :

- Directed lithiation : Use LDA at -78°C to selectively deprotonate C6-methyl for alkylation .

- Protecting groups : Temporarily block the 4-aryl position with Boc to functionalize the 2-oxo group .

- Monitor intermediates : Track regiochemistry via H NMR (e.g., vinyl protons at δ 5.2–5.8 ppm for allyl derivatives ).

Q. How to establish structure-activity relationships (SAR) for kinase inhibition?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with thymidine phosphorylase (e.g., hydrogen bonds with Ser/Thr residues ).

- Kinetic studies : Determine K values via Lineweaver-Burk plots; competitive inhibition observed for 4-fluorophenyl analogs .

- Data Table :

| Derivative | K (µM) | Inhibition Type |

|---|---|---|

| 4-Fluorophenyl | 2.1 | Competitive |

| 4-Methoxyphenyl | 8.7 | Non-competitive |

Q. What methods stabilize sensitive intermediates during synthesis?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines for air-sensitive steps (e.g., Grignard additions to esters ).

- Low-temperature quenching : Add intermediates to cold ether (-20°C) to prevent polymerization .

- Flash chromatography : Purify using silica gel (hexane/EtOAc 4:1) with 0.1% acetic acid to stabilize enolic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.